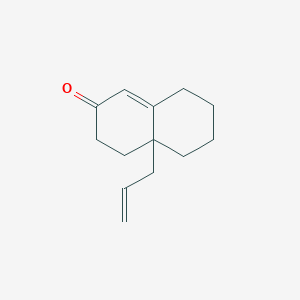
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound with a complex structure that includes a hexahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a hexahydronaphthalene derivative with prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one: shares similarities with other hexahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the prop-2-en-1-yl group. This configuration may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71280-38-1 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4a-prop-2-enyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H18O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h2,10H,1,3-9H2 |
Clé InChI |
CNFCTAGBKZKUEB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC12CCCCC1=CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


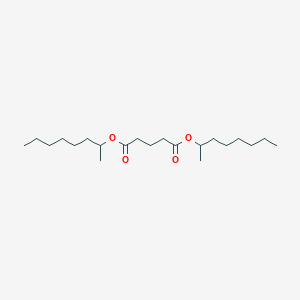
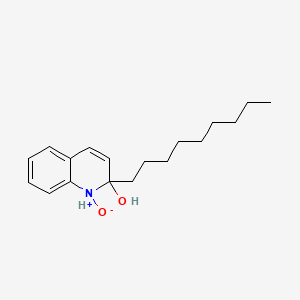
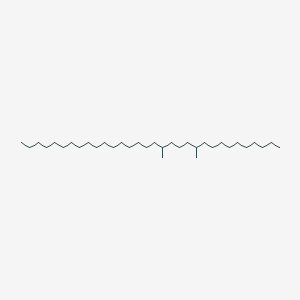
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)


![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
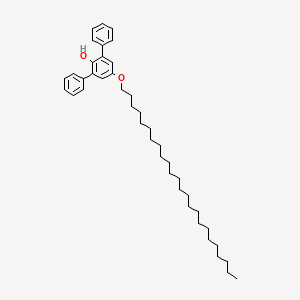
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)


![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
